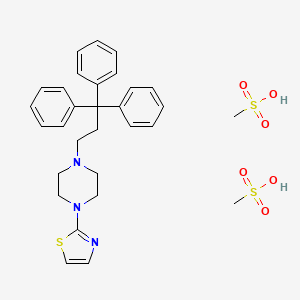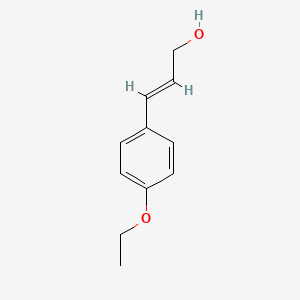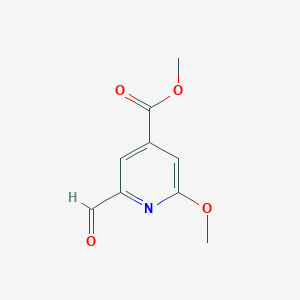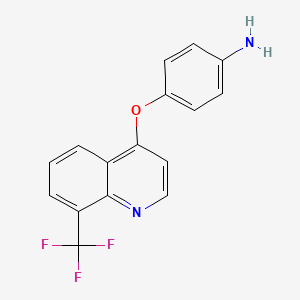
Benzoic acid, 3,5-dibromo-2-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-dibromo-2-(methylamino)- is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-dibromo-2-(methylamino)- can be achieved through several steps:
Bromination: Benzoic acid is first brominated at positions 3 and 5 using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The dibromobenzoic acid is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group at position 2.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: Benzoic acid, 3,5-dibromo-2-(methylamino)- can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can yield various reduced derivatives, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3,5-dibromo-2-(methylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,5-dibromo-2-(methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methylamino group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Benzoic acid, 3,5-dibromo-2-hydroxy-
- 2,5-Dibromobenzoic acid
- 3,5-Dibromobenzoic acid
Comparison: Benzoic acid, 3,5-dibromo-2-(methylamino)- is unique due to the presence of the methylamino group, which can significantly alter its chemical and biological properties compared to other dibromobenzoic acid derivatives. This uniqueness makes it valuable for specific applications where the methylamino group plays a crucial role in the compound’s activity.
Propriétés
Numéro CAS |
16524-06-4 |
|---|---|
Formule moléculaire |
C8H7Br2NO2 |
Poids moléculaire |
308.95 g/mol |
Nom IUPAC |
3,5-dibromo-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H7Br2NO2/c1-11-7-5(8(12)13)2-4(9)3-6(7)10/h2-3,11H,1H3,(H,12,13) |
Clé InChI |
KGCXSWBXQWWEMO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)



![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)


![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)



